6-Methoxy-N-methyl-3-nitropyridin-2-amine chemical properties
6-Methoxy-N-methyl-3-nitropyridin-2-amine chemical properties
An In-Depth Technical Guide to 6-Methoxy-N-methyl-3-nitropyridin-2-amine: Properties, Synthesis, and Applications
Introduction
6-Methoxy-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest to researchers and drug development professionals. Its molecular architecture, featuring a pyridine core functionalized with a methoxy, a nitro, and an N-methylamino group, makes it a versatile building block for the synthesis of complex heterocyclic systems. The strategic placement of these functional groups—an electron-donating methoxy group, an electron-withdrawing nitro group, and a nucleophilic secondary amine—creates a unique electronic and reactive profile. This guide provides a comprehensive overview of its chemical properties, a reasoned synthetic approach, key reactive pathways, and its potential applications in medicinal chemistry and materials science.
Physicochemical and Computed Properties
The fundamental properties of 6-Methoxy-N-methyl-3-nitropyridin-2-amine are summarized below. These identifiers and computed values are crucial for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-N-methyl-3-nitropyridin-2-amine | [1] |
| CAS Number | 94166-58-2 | [1] |
| Molecular Formula | C₇H₉N₃O₃ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Expected to be a solid | [2] |
| Solubility | Expected to have low water solubility, with good solubility in common organic solvents (e.g., ethanol, acetone). | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| SMILES | CNC1=C(C=CC(=N1)OC)[O-] | [1] |
Synthesis and Mechanistic Rationale
While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and efficient two-step synthetic pathway can be designed based on established reactions of related pyridine compounds. This approach leverages a commercially available starting material and employs well-understood reaction mechanisms.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol and Justification
Step 1: Synthesis of 6-Methoxy-3-nitropyridin-2-amine (Precursor)
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of 2-amino-6-chloro-3-nitropyridine is displaced by a methoxy group.
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Protocol:
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Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol at 15°C.[3]
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To this stirring solution, add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise, ensuring the temperature is maintained at 15°C with external cooling.[3]
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After the addition is complete, allow the mixture to warm to 25-30°C and stir for 4-5 hours.[3]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into cold water to precipitate the product.[3]
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Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 6-methoxy-3-nitropyridin-2-amine.[3]
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Expertise & Causality: The success of this SNAr reaction is critically dependent on the electronic nature of the pyridine ring. The strongly electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, specifically stabilizing the negative charge of the Meisenheimer intermediate formed when the methoxide ion attacks the C-6 position. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, minimizing side reactions.
Step 2: N-Methylation of 6-Methoxy-3-nitropyridin-2-amine
This step is a standard nucleophilic substitution where the primary amine of the precursor acts as a nucleophile to attack an electrophilic methyl source.
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Protocol:
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Dissolve the precursor from Step 1 in a polar aprotic solvent such as acetone or DMF.
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Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
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Add methyl iodide (CH₃I, 1.1 eq) dropwise to the stirring mixture at room temperature.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
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After completion, filter off the inorganic base.
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Remove the solvent under reduced pressure.
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Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the final compound, 6-Methoxy-N-methyl-3-nitropyridin-2-amine.
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Trustworthiness & Self-Validation: The choice of a mild base like K₂CO₃ is crucial. A strong base could deprotonate the amine too effectively, potentially leading to over-methylation or side reactions. Using a slight excess of the methylating agent ensures complete conversion of the starting material, while purification by chromatography validates the identity and purity of the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Methoxy-N-methyl-3-nitropyridin-2-amine lies in the reactivity of its functional groups, particularly the nitro group, which can be readily transformed to open up further synthetic possibilities.
Caption: Key reaction pathways starting from the title compound.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the 3-nitro group to a primary amine. This transformation creates a synthetically valuable ortho-diamine moiety.
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Reaction: The reduction can be achieved under various conditions. A common and effective method is using a metal reducing agent in an acidic medium, such as stannous chloride dihydrate (SnCl₂) in hydrochloric acid (HCl).[4] Catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst is another viable, often cleaner, alternative.
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Significance: The resulting product, 6-methoxy-N²-methylpyridine-2,3-diamine, is a powerful intermediate. The two adjacent amino groups are perfectly positioned for cyclization reactions to build fused heterocyclic ring systems.
Formation of Fused Heterocycles
The ortho-diamine intermediate is a precursor to compounds like pyrido[2,3-d]imidazoles. These structures are analogs of purines and often exhibit significant biological activity or are used in materials science as ligands for OLEDs.[5]
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Reaction: The diamine can be reacted with various one-carbon synthons (e.g., formic acid, aldehydes, or carboxylic acid derivatives) to form the imidazole ring fused to the pyridine core.
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Applications: This synthetic utility underscores the importance of 6-Methoxy-N-methyl-3-nitropyridin-2-amine as a strategic starting material for creating diverse molecular libraries.
Spectroscopic Characterization (Expected)
| Spectroscopy | Expected Signature | Rationale |
| ¹H NMR | δ 7.0-8.5 ppm (2H, multiplet or two doublets, Ar-H); δ 3.9-4.1 ppm (3H, singlet, -OCH₃); δ 2.8-3.2 ppm (3H, singlet or doublet, -NHCH₃); δ 5.0-6.0 ppm (1H, broad singlet, -NH-CH₃) | Aromatic protons are deshielded. The methoxy protons appear as a sharp singlet. The N-methyl group signal is characteristic and may show coupling to the N-H proton.[7] The N-H signal is often broad and its position is variable. |
| ¹³C NMR | δ 150-165 ppm (Ar-C-O, Ar-C-N); δ 110-140 ppm (other Ar-C); δ 53-56 ppm (-OCH₃); δ 28-32 ppm (-NHCH₃) | Carbons attached to heteroatoms (O, N) are significantly deshielded and appear downfield.[7] |
| IR (Infrared) | ~3350 cm⁻¹ (N-H stretch, sharp, medium); ~1580 & ~1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch, strong); ~2950 cm⁻¹ (C-H stretch); ~1600 cm⁻¹ (C=C/C=N stretch) | The secondary amine shows a characteristic single N-H band.[6] The two strong bands for the nitro group are highly diagnostic. |
Applications in Research and Development
The primary application of 6-Methoxy-N-methyl-3-nitropyridin-2-amine is as a sophisticated chemical intermediate.
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Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery. This compound serves as a starting point for synthesizing molecules with potential therapeutic value. For instance, related N-(6-methoxypyridin-3-yl) scaffolds have been explored for developing PET imaging agents to detect α-synuclein aggregates in neurodegenerative diseases like Parkinson's.[8][9][10] The ability to convert this molecule into a diamine allows for the construction of various heterocyclic cores that are frequently found in bioactive compounds, including kinase inhibitors and antimicrobial agents.[11][12]
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Materials Science: As previously mentioned, the pyridoimidazole derivatives accessible from this compound have applications in the development of phosphorescent emitters for organic light-emitting diodes (OLEDs).[5] The tunable electronic properties of the pyridine ring system make it an attractive component for advanced materials.
Safety and Handling
Proper safety precautions are essential when handling this chemical.
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GHS Hazard Information: The compound is classified as causing serious eye irritation (H319).[1]
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Handling Recommendations: Based on the known hazards and the properties of the closely related precursor, 2-amino-6-methoxy-3-nitropyridine (which is harmful if swallowed and causes skin/respiratory irritation), the following precautions are advised[13]:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry, and well-sealed container.
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References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023914, 6-Methoxy-N-methyl-3-nitropyridin-2-amine. Retrieved February 6, 2026, from [Link]
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American Chemical Society. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
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MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3852428, 2-Amino-6-methoxy-3-nitropyridine. Retrieved February 6, 2026, from [Link]
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Digital Commons@Becker. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2025). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved February 6, 2026, from [Link]
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 6, 2026, from [Link]
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Pipzine Chemicals. (n.d.). 6-Methoxy-2-Methyl-3-Nitropyridine. Retrieved February 6, 2026, from [Link]
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Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved February 6, 2026, from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved February 6, 2026, from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved February 6, 2026, from [Link]
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